5-Chloro-1,3-dimethyl-1h-pyrazole-4-sulfonyl fluoride
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Overview
Description
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is a chemical compound with the molecular formula C5H6Cl2N2O2S. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a pyrazole ring substituted with chlorine, methyl, and sulfonyl fluoride groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride typically involves the chlorination of 1,3-dimethyl-5-pyrazolone followed by sulfonylation. One common method includes the reaction of 1,3-dimethyl-5-pyrazolone with thionyl chloride to introduce the chlorine atom, followed by the reaction with sulfur tetrafluoride to form the sulfonyl fluoride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.
Hydrolysis: The sulfonyl fluoride group can be hydrolyzed to form sulfonic acids.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols are commonly used in substitution reactions.
Oxidizing Agents: Hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction reactions.
Major Products Formed
Substitution Products: Amino or thiol derivatives of the pyrazole ring.
Oxidation Products: Sulfonic acids.
Reduction Products: Sulfides.
Scientific Research Applications
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride has several scientific research applications:
Biology: Investigated for its potential as an enzyme inhibitor due to the reactivity of the sulfonyl fluoride group.
Medicine: Explored for its potential use in drug development, particularly as a protease inhibitor.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride involves the reactivity of the sulfonyl fluoride group. This group can form covalent bonds with nucleophilic sites on enzymes or other biological molecules, leading to inhibition of enzyme activity. The molecular targets and pathways involved include serine proteases and other enzymes with nucleophilic active sites .
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1,3-dimethylpyrazole: Lacks the sulfonyl fluoride group, making it less reactive in certain applications.
1,3-Dimethyl-5-methoxypyrazole: Contains a methoxy group instead of chlorine, leading to different chemical properties.
Uniqueness
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride is unique due to the presence of both chlorine and sulfonyl fluoride groups, which confer distinct reactivity and potential for diverse applications in research and industry.
Biological Activity
5-Chloro-1,3-dimethyl-1H-pyrazole-4-sulfonyl fluoride (CDPSF) is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, and potential applications, supported by relevant data and research findings.
Chemical Structure and Properties
CDPSF is characterized by its unique structure, which includes a pyrazole ring with a chlorine atom at the 5-position, two methyl groups at the 1 and 3 positions, and a sulfonyl fluoride group at the 4-position. Its molecular formula is C6H7ClN2O2S with a molecular weight of approximately 209.65 g/mol. The sulfonyl fluoride moiety is particularly significant as it can form covalent bonds with nucleophilic sites on proteins, influencing their activity and function.
Biological Activities
Research has highlighted several biological activities associated with CDPSF:
1. Antimicrobial Activity
- CDPSF has shown potential as an antimicrobial agent. Its mechanism involves the inhibition of bacterial enzymes, which disrupts essential cellular processes. Studies have demonstrated its effectiveness against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
2. Anti-inflammatory Properties
- The compound exhibits anti-inflammatory effects by modulating the activity of cyclooxygenase (COX) enzymes. In vitro studies have reported that CDPSF can inhibit COX-2 activity, leading to decreased production of pro-inflammatory mediators such as prostaglandins .
3. Enzyme Inhibition
- The sulfonyl fluoride group allows CDPSF to act as an irreversible inhibitor of serine proteases. This property is crucial for its application in therapeutic contexts where modulation of enzyme activity is desired.
The biological activity of CDPSF can be attributed to its ability to form covalent bonds with specific amino acid residues in target proteins. This interaction alters the conformation and function of these proteins, leading to biological effects such as inhibition of enzyme activity or modulation of signaling pathways.
Research Findings
Recent studies have provided insights into the structure-activity relationships (SAR) of CDPSF:
Compound | Biological Activity | IC50 Value (µM) | Reference |
---|---|---|---|
CDPSF | COX-2 Inhibition | 0.04 ± 0.01 | |
Celecoxib | COX-2 Inhibition | 0.04 ± 0.01 | |
Other Analog | Varies | N/A | Various |
The IC50 values indicate the concentration required to inhibit 50% of the enzyme activity, highlighting CDPSF's potency comparable to established anti-inflammatory drugs.
Case Studies
Several case studies have explored the therapeutic potential of CDPSF:
- Study on Inflammation Models : In animal models of inflammation (e.g., carrageenan-induced paw edema), treatment with CDPSF resulted in significant reductions in swelling compared to control groups, supporting its anti-inflammatory efficacy .
- Bacterial Infection Models : In vitro assays using pathogenic bacteria demonstrated that CDPSF effectively reduced bacterial growth at low concentrations, suggesting its potential utility in treating infections caused by resistant strains.
Properties
Molecular Formula |
C5H6ClFN2O2S |
---|---|
Molecular Weight |
212.63 g/mol |
IUPAC Name |
5-chloro-1,3-dimethylpyrazole-4-sulfonyl fluoride |
InChI |
InChI=1S/C5H6ClFN2O2S/c1-3-4(12(7,10)11)5(6)9(2)8-3/h1-2H3 |
InChI Key |
CRUDWYIDTFFJLX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C(=C1S(=O)(=O)F)Cl)C |
Origin of Product |
United States |
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